molecular formula C11H18O B14862824 Methyl cyclocitrone

Methyl cyclocitrone

Cat. No.: B14862824
M. Wt: 166.26 g/mol
InChI Key: KRJMZDJKKHPQDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl cyclocitrone is a fragrance compound primarily used in perfumery and flavor applications. It is classified under the "green" and "fruity" olfactory categories, contributing fresh, herbaceous, or citrus-like notes to formulations. This compound is commercially utilized in fragrance blends, as evidenced by its inclusion in formulations alongside compounds like diphenyl oxide and galbanum oil .

Properties

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

1-(2,5,6-trimethylcyclohex-3-en-1-yl)ethanone

InChI

InChI=1S/C11H18O/c1-7-5-6-8(2)11(9(7)3)10(4)12/h5-9,11H,1-4H3

InChI Key

KRJMZDJKKHPQDI-UHFFFAOYSA-N

Canonical SMILES

CC1C=CC(C(C1C)C(=O)C)C

Origin of Product

United States

Chemical Reactions Analysis

Methyl cyclocitrone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used but can include a variety of alcohols, ketones, and carboxylic acids .

Scientific Research Applications

Methyl cyclocitrone has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a component in pharmaceutical formulations.

    Industry: It is used in the fragrance industry due to its pleasant odor and in the production of flavoring agents.

Mechanism of Action

The mechanism of action of methyl cyclocitrone involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as changes in cellular signaling pathways, enzyme inhibition, or activation . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Related Compounds

Compound Name Chemical Class Olfactory Profile Primary Applications Stability/Notes References
This compound Cyclic ketone/ester Fresh, green, citrus Fragrance (green/fruity) High compatibility in blends
Methyl salicylate Benzoate ester Minty, wintergreen Flavor, topical analgesics Moderate; sensitive to UV
gamma-Decalactone Lactone Peach, creamy Flavor (dairy, fruits) Stable under acidic conditions
para-Methyl hydratropaldehyde Aldehyde Floral, powdery Fragrance (floral accords) Prone to oxidation
Diphenyl oxide Aromatic ether Geranium, metallic Fragrance, industrial scents High thermal stability

Olfactory and Functional Differences

  • This compound vs. Methyl salicylate: Methyl salicylate, a benzoate ester, is renowned for its minty aroma and medicinal applications, whereas this compound provides green, citrus-like notes suited for modern perfumery. Methyl salicylate’s UV sensitivity limits its use in sun-exposed products, while this compound’s stability in blends makes it versatile .
  • This compound vs. gamma-Decalactone :
    Gamma-decalactone, a lactone, imparts creamy peach flavors in food and beverages. In contrast, this compound lacks significant flavor applications but enhances fragrance complexity with its fresh profile .

  • This compound vs. para-Methyl hydratropaldehyde :
    Both are used in floral accords, but para-methyl hydratropaldehyde’s aldehyde group makes it oxidation-prone, requiring stabilizers. This compound’s cyclic structure likely enhances its oxidative stability .

Research Findings and Industrial Relevance

  • Fragrance Industry Trends :
    this compound is increasingly favored in "natural" and "clean fragrance" trends due to its perceived freshness. Its compatibility with synthetic and natural ingredients supports its use in eco-friendly formulations .
  • Gaps in Literature : Structural elucidation and quantitative stability data (e.g., pH sensitivity, shelf-life studies) for this compound are absent in the provided evidence, highlighting areas for future research.

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